Duartin (-)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: DUARTIN can be synthesized through various organic synthesis methods. One common approach involves the use of flavonoid precursors, which undergo hydroxylation and methoxylation reactions to form the desired isoflavone structure. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol or ethanol under controlled temperature and pressure .
Industrial Production Methods: In an industrial setting, DUARTIN can be produced using large-scale extraction methods from Kaempferia parviflora. Techniques such as Soxhlet extraction, supercritical fluid extraction, and ultrasound-assisted extraction are employed to isolate the compound efficiently . These methods ensure high yield and purity of the compound for further applications.
Chemical Reactions Analysis
Types of Reactions: DUARTIN undergoes various chemical reactions, including:
Oxidation: DUARTIN can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert DUARTIN into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the DUARTIN molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of DUARTIN, each with distinct chemical and biological properties .
Scientific Research Applications
DUARTIN has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive flavonoids and isoflavones.
Medicine: Investigated for its potential anti-cancer properties, particularly in melanoma treatment.
Mechanism of Action
DUARTIN exerts its effects primarily by inhibiting TPC2 channels, which are involved in the regulation of melanin production in melanosomes . By blocking these channels, DUARTIN increases melanin production and inhibits the proliferation, migration, and invasion of melanoma cells . This mechanism involves the modulation of intracellular calcium levels and downstream signaling pathways that control cell growth and differentiation .
Comparison with Similar Compounds
Genistein: Another isoflavone with similar biological activities, including tyrosinase inhibition and anti-cancer properties.
Naringenin: A flavonoid known for its antioxidant and anti-inflammatory effects.
Daidzein: An isoflavone with estrogenic and anti-cancer activities.
Uniqueness of DUARTIN: DUARTIN is unique due to its specific inhibition of TPC2 channels, which distinguishes it from other isoflavones and flavonoids. This unique mechanism of action makes DUARTIN a promising candidate for targeted therapies in melanoma and other conditions involving melanin regulation .
Properties
CAS No. |
17934-04-2 |
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Molecular Formula |
C18H20O6 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C18H20O6/c1-21-14-7-5-12(17(22-2)15(14)20)11-8-10-4-6-13(19)18(23-3)16(10)24-9-11/h4-7,11,19-20H,8-9H2,1-3H3/t11-/m1/s1 |
InChI Key |
QVVPJFBYFYYVDM-LLVKDONJSA-N |
SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@@H]2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |
Synonyms |
[S,(-)]-3,4-Dihydro-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-2H-1-benzopyran-7-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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